Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate

説明

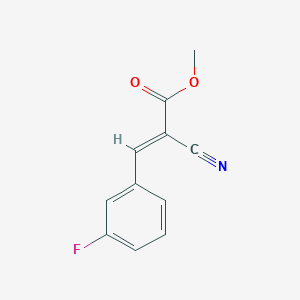

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate is an organic compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is characterized by the presence of a cyano group, a fluorophenyl group, and an ester functional group. It is commonly used in organic synthesis and research due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate can be synthesized through various synthetic routes. One common method involves the Knoevenagel condensation reaction between methyl cyanoacetate and 3-fluorobenzaldehyde in the presence of a base such as piperidine . The reaction typically proceeds under mild conditions, with the reactants being stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Substitution Reactions

The electron-deficient double bond undergoes nucleophilic substitution at the β-position. In the presence of amines or thiols, Michael addition occurs, forming substituted derivatives. For example:

This reaction proceeds via nucleophilic aromatic substitution, where the fluorine atom at the 4-position of the phenyl ring is replaced by the cyanoacetate group under basic conditions .

Hydrolysis and Decarboxylation

The ester group is susceptible to hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis :

-

Reactant: H₂SO₄ (5% aqueous)

-

Conditions: Reflux, 8 hours

Alkaline Hydrolysis :

-

Reactant: NaOH (60% in oil)

-

Conditions: Tetrahydrofuran, 0°C

-

Product: Sodium salt of the corresponding carboxylic acid, which can be acidified to isolate the free acid .

Gomberg-Bachmann Reaction

This diazotization-coupled aryl coupling reaction transforms amino intermediates into biphenyl derivatives:

The reaction mechanism involves diazotization of the amino group, followed by radical-mediated coupling with benzene .

Condensation Reactions

The compound participates in Knoevenagel condensations as both a substrate and intermediate. For instance:

| Aldehyde Component | Conditions | Product | Yield |

|---|---|---|---|

| 2-Fluorobenzaldehyde | Piperidine, ethanol, reflux | Methyl 2-cyano-3-(2-fluorophenyl)acrylate | 92% |

This reaction exploits the active methylene group in cyanoacetate derivatives.

Stability Considerations

科学的研究の応用

Medicinal Chemistry

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate has been studied for its potential therapeutic applications. It serves as a precursor for synthesizing various biologically active compounds, including:

- Analgesics and Anti-inflammatory Agents : Derivatives of this compound have been utilized in the synthesis of tetrazolyl derivatives, which exhibit analgesic and anti-inflammatory properties. This is significant in developing new pain management therapies .

- Histamine H2 Agonists : The compound has been involved in synthesizing arpromidine analogs, which are explored for their histamine H2 receptor agonistic activity. Such compounds are crucial for treating gastric acid-related disorders .

- Anticonvulsant Properties : Research has indicated that derivatives of this compound can lead to the development of new phenylsuccinimide derivatives with anticonvulsant effects, offering insights into epilepsy treatment .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block:

- Stereoselective Reactions : The compound has been employed in stereoselective cascade reactions, facilitating the assembly of complex molecules such as benzylidenecyanoacetates. This application is vital for synthesizing compounds with specific stereochemical configurations needed in pharmaceuticals .

- Heterocyclic Synthesis : The compound is also used in synthesizing various heterocycles, including pyridine and pyrazole derivatives. These heterocycles are important due to their prevalence in many biological systems and their utility in drug design .

Polymer Science

This compound has applications in polymer chemistry:

- Copolymers : It has been incorporated into copolymers with styrene and other monomers, leading to materials with enhanced properties suitable for various applications, including coatings and adhesives .

- Nanomaterials : The compound's derivatives have been explored for use in mesoporous materials and nanocomposites, which are essential in catalysis and drug delivery systems .

Case Study 1: Development of Anticonvulsant Drugs

A recent study focused on synthesizing phenylsuccinimide derivatives from this compound. The synthesized compounds were tested for anticonvulsant activity using standard animal models, demonstrating significant efficacy compared to existing treatments.

Case Study 2: Synthesis of Histamine H2 Agonists

In another investigation, researchers synthesized a series of arpromidine analogs utilizing this compound as a key intermediate. The resulting compounds were evaluated for their binding affinity to the H2 receptor, showing promising results that could lead to new therapeutic options for gastric disorders.

作用機序

The mechanism of action of methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, making it a valuable tool in biochemical studies .

類似化合物との比較

Similar Compounds

Methyl 2-cyano-3-(4-fluorophenyl)-2-propenoate: Similar structure but with the fluorine atom at the para position.

Methyl 2-cyano-3-(2-fluorophenyl)-2-propenoate: Similar structure but with the fluorine atom at the ortho position.

Ethyl 2-cyano-3-(3-fluorophenyl)-2-propenoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and research applications.

生物活性

Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate, a compound with notable structural features, has garnered attention in various fields of biological research. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by a cyano group and a fluorinated phenyl ring. Its synthesis often involves the Morita-Baylis-Hillman reaction, which facilitates the formation of α,β-unsaturated carbonyl compounds. The compound can be synthesized from methyl acrylate and 3-fluorobenzaldehyde under basic conditions, yielding high purity and yield rates .

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the cyano group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration .

- Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be elucidated .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression. For instance, it may target tyrosine kinases, which are crucial in signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the compound's ability to disrupt microtubule formation, leading to mitotic arrest .

- Another investigation revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy :

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 2-cyano-3-(3-fluorophenyl)-2-propenoate in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coats, safety goggles) is required to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis steps due to potential volatile byproducts. Post-experiment waste should be segregated into halogenated organic containers and processed by certified waste management services. These precautions align with protocols for structurally similar fluorophenyl compounds .

Q. How can the structural conformation of this compound be validated using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended. Key steps include:

- Growing crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane).

- Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement using SHELXL to resolve fluorophenyl and cyano group geometry. Challenges may arise from disorder in the propenoate moiety, requiring iterative refinement cycles .

Q. What synthetic routes are optimal for preparing this compound?

- Methodological Answer : A Knoevenagel condensation between 3-fluorobenzaldehyde and methyl cyanoacetate is typical. Catalytic piperidine in ethanol (60°C, 12 hr) yields ~70% crude product. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) removes unreacted aldehyde. Reaction progress can be monitored by TLC (Rf ~0.5 in same solvent system). Similar protocols are validated for fluorinated propenoate derivatives .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances hydrolytic stability of the propenoate ester at acidic pH (pH 2–6) but accelerates degradation in basic conditions (pH >8). Stability assays:

- Incubate the compound in buffers (pH 2–12) at 37°C.

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Compare half-life (t½) with non-fluorinated analogs to quantify substituent effects. Contradictions in literature may arise from solvent polarity or temperature variations .

Q. What mechanistic insights explain its potential bioactivity in inflammatory or anticancer pathways?

- Methodological Answer : The α,β-unsaturated ester moiety may act as a Michael acceptor, inhibiting NF-κB by covalent modification of cysteine residues in kinases. Experimental design:

- Treat THP-1 macrophages with the compound (1–50 µM) and measure IL-6 suppression via ELISA.

- Validate target engagement using Western blot (phospho-IκBα reduction) and competitive assays with NAC (N-acetylcysteine) to reverse effects. Contradictory cytotoxicity reports may stem from cell line-specific redox environments .

Q. How can computational modeling predict reactivity in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilicity indices (ω) for the β-carbon. Compare with experimental kinetic data (e.g., reaction with amines or thiols). Discrepancies between predicted and observed regioselectivity may arise from solvent effects or steric hindrance from the 3-fluorophenyl group, necessitating explicit solvation models in simulations .

Q. What advanced analytical methods resolve spectral overlaps in NMR characterization?

- Methodological Answer : For ¹H NMR, the propenoate vinyl protons (δ 6.5–7.5 ppm) overlap with fluorophenyl aromatic signals. Strategies include:

- 2D NMR (COSY, HSQC) to assign coupling patterns.

- Low-temperature (–40°C) NMR to reduce signal broadening.

- ¹⁹F NMR as a complementary tool (δ –110 to –115 ppm for meta-F) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Variations may stem from impurity profiles (e.g., residual aldehydes from synthesis) or assay conditions (e.g., serum concentration in cell media). Steps:

特性

IUPAC Name |

methyl (E)-2-cyano-3-(3-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)5-8-3-2-4-10(12)6-8/h2-6H,1H3/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBTUEPNFFWRHE-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC(=CC=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC(=CC=C1)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。